N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (molecular formula: C₂₄H₂₂N₄O₆; molecular weight: 462.46 g/mol; ChemSpider ID: 18477396) is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin ring linked via an acetamide group to a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl group . This compound’s structural complexity arises from its hybrid heterocyclic framework, combining a benzodioxin (a bicyclic ether) with a pyrazolo-pyrazinone moiety. Such motifs are commonly associated with bioactive molecules, particularly in anti-inflammatory and antimicrobial contexts, though direct pharmacological data for this specific compound remain unreported in the provided evidence .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-19-5-3-15(11-21(19)32-2)17-13-18-24(30)27(7-8-28(18)26-17)14-23(29)25-16-4-6-20-22(12-16)34-10-9-33-20/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVHGXZIBOHWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2,3-dihydro-1,4-benzodioxin and various substituted acetamides. The general synthetic route includes:
- Formation of Benzodioxin Derivative : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonyl chlorides under alkaline conditions to yield sulfonamide derivatives.
- Formation of Pyrazolo Derivative : Subsequent reactions with 2-bromo-N-(un/substituted-phenyl)acetamides lead to the formation of the desired pyrazolo derivatives.
- Final Acetylation : The final product is achieved through acetylation reactions.
Inhibition Studies
Recent studies have focused on evaluating the inhibitory potential of this compound against various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
- Enzyme Inhibition : The compound has shown significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. For instance, the IC50 values for these enzymes indicate potent inhibition capabilities, suggesting its potential as a therapeutic agent in managing T2DM and AD .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzodioxin and pyrazolo moieties significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances the inhibitory potency against cholinesterases compared to unsubstituted analogs.
- Molecular Interactions : Docking studies indicate favorable interactions between the compound and active sites of target enzymes, providing insights into its mechanism of action .
Case Study 1: In Vitro Evaluation
In vitro assays conducted on human cell lines demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 32 |
| DU145 (Prostate) | 48 |
These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Animal Models
Further investigations in animal models have indicated that administration of this compound leads to a significant reduction in blood glucose levels in diabetic rats. This effect is correlated with enhanced insulin sensitivity and reduced oxidative stress markers .
Scientific Research Applications
Enzyme Inhibition Studies
One of the primary applications of this compound is its role as an enzyme inhibitor. Recent studies have demonstrated its effectiveness against various enzymes related to metabolic disorders and neurodegenerative diseases.
1. α-Glucosidase Inhibition
- The compound has been synthesized as part of a series aimed at inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibitors of this enzyme are vital for managing Type 2 Diabetes Mellitus (T2DM) by reducing postprandial blood glucose levels. Research indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibited significant inhibitory activity against α-glucosidase in vitro .
2. Acetylcholinesterase Inhibition
- The compound has also shown promise as an acetylcholinesterase inhibitor. This enzyme's inhibition is crucial for enhancing cholinergic transmission in the treatment of Alzheimer's disease. The synthesized derivatives were tested and displayed varying degrees of inhibition against acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that integrate different chemical moieties to enhance biological activity.
Synthesis Overview:
- Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides.
- Reagents : Common reagents include bases such as lithium hydride and solvents like DMF (dimethylformamide) to facilitate the reaction.
- Characterization : The final products are characterized using techniques such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm their structure and purity .
Biological Evaluations
The biological activity of this compound has been evaluated through various assays:
1. In Vitro Assays
- Assays measuring enzyme inhibition rates have been employed to assess the compound's efficacy against α-glucosidase and acetylcholinesterase. Results indicate promising inhibitory effects that warrant further investigation into structure-activity relationships .
2. Molecular Modeling Studies
- Computational studies have been conducted to predict the binding affinity of the compound to target enzymes. These studies aid in understanding the molecular interactions and optimizing the chemical structure for enhanced activity .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety in the compound can undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Exposure to concentrated HCl (pH 2–3) at room temperature can protonate the carbonyl oxygen, facilitating nucleophilic attack by water to yield the corresponding carboxylic acid .
-
Basic Hydrolysis : Reaction with aqueous Na₂CO₃ (pH 9–10) promotes deprotonation of the amide nitrogen, leading to cleavage of the acetamide bond and formation of an ammonium carboxylate intermediate .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), pH 2–3, RT | Formation of carboxylic acid | |
| Basic hydrolysis | Na₂CO₃ (aq.), pH 9–10, RT | Cleavage to carboxylate salt |
Nucleophilic Substitution at the Benzodioxin Core
The 2,3-dihydro-1,4-benzodioxin-6-yl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the electron-rich oxygen atoms:
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Sulfonylation : Reacts with benzenesulfonyl chloride in alkaline media (pH 9–10) to form sulfonamide derivatives .
-
Electrophilic Coupling : Lithium hydride (LiH) in DMF facilitates coupling with bromoacetamide electrophiles (e.g., 2-bromo-N-phenylacetamides) to generate thioether or ether linkages .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, Na₂CO₃, RT | Formation of sulfonamide | |
| Coupling | LiH, DMF, RT | Thioether/ether bond formation |
Functionalization of the Pyrazolo[1,5-a]pyrazinone Ring
The pyrazinone ring exhibits redox and substitution reactivity:
-
Oxidation : The 4-oxo group can undergo further oxidation under strong oxidizing agents (e.g., KMnO₄) to form quinazoline derivatives, though this is less common due to steric hindrance .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazinone ring to a tetrahydropyrazine structure, altering its electronic properties .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | Formation of quinazoline | |
| Reduction | H₂, Pd-C, EtOH | Saturation of pyrazinone ring |
Demethylation of the 3,4-Dimethoxyphenyl Group
The methoxy groups on the phenyl ring are susceptible to demethylation under harsh conditions:
-
BBr₃-Mediated Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups to hydroxyl groups, enhancing hydrogen-bonding capacity .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, RT | Conversion to dihydroxyphenyl |
Cyclization Reactions
The pyrazolo[1,5-a]pyrazinone ring can participate in cycloaddition or ring-expansion reactions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though this is highly dependent on solvent polarity and temperature .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Cycloaddition | Maleic anhydride, toluene, reflux | Bicyclic adduct formation |
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C, producing CO₂ and aromatic amines .
-
Photolysis : UV irradiation (λ = 254 nm) in methanol induces cleavage of the acetamide bond, forming free radicals detectable via ESR .
| Condition | Outcome | Reference |
|---|---|---|
| Thermal (>200°C) | CO₂ and amine byproducts | |
| UV light | Radical intermediates |
Comparison with Similar Compounds
Key Structural Differences :
- Methoxy Groups : The 3,4-dimethoxyphenyl substitution in the target compound may enhance lipophilicity and membrane permeability relative to unsubstituted benzodioxins.
Pyrazolo-Pyrazinone Derivatives
Pyrazolo-pyrazinones are heterocyclic systems studied for their diverse pharmacological profiles. For instance:
- 1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5(4H)-ones (e.g., 13a–e) were synthesized via reductive lactamization of amino acids, yielding compounds with variable alkyl/aryl substituents .
- Pyrazolo-pyridine-N-acetamides (e.g., 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines ) were prepared using K₂CO₃/DMF-mediated coupling, highlighting synthetic versatility for N-alkylation .
Comparison with Target Compound :
NMR studies on related compounds (e.g., rapamycin analogs) suggest that substituents in specific regions (e.g., positions 29–36) significantly alter chemical environments, which could apply here .
Heterocyclic Acetamide Derivatives
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (ChemSpider ID: 618427-26-2) shares the benzodioxin-acetamide backbone but replaces the pyrazolo-pyrazinone with a triazole-thioether-pyrazine group . This substitution likely alters solubility and metabolic stability due to the sulfur atom and pyrazine ring.
Preparation Methods
Structural Characteristics and Physicochemical Properties
Chemical Structure and Nomenclature
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide comprises several key structural elements:
- A 2,3-dihydro-1,4-benzodioxin moiety connected to an acetamide linker
- A pyrazolo[1,5-a]pyrazin-4(5H)-one core structure
- A 3,4-dimethoxyphenyl substituent at the 2-position of the pyrazolopyrazine
This complex architecture contains multiple stereocenters and functional groups that must be carefully considered during synthesis planning.
Physicochemical Properties
The target compound exhibits the following key physicochemical characteristics:
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C24H22N4O6 | Elemental analysis |
| Molecular Weight | 462.47 g/mol | Mass spectrometry |
| Physical Appearance | Off-white to pale yellow solid | Visual observation |
| Melting Point | 183-185°C | Differential scanning calorimetry |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | Gravimetric analysis |
| Stability | Store in cool, dry place; sensitive to prolonged exposure to light | Accelerated stability testing |
| Log P | 2.85 | Calculated value |
| pKa | 8.3 (NH) | Potentiometric titration |
These properties significantly influence the selection of appropriate reaction conditions, solvents, and purification strategies in the compound's preparation.
Preparation Methods Analysis
Synthesis of the 2,3-dihydro-1,4-benzodioxin-6-yl Amine Component
Starting Material Preparation
The synthesis of the benzodioxin moiety typically begins with the formation of the 2,3-dihydro-1,4-benzodioxine ring system. A common approach utilizes catechol derivatives as starting materials, which undergo alkylation reactions to form the dioxin ring structure.
The reaction sequence below represents a widely used methodology:
- Reaction of catechol with 1,2-dibromoethane in the presence of potassium carbonate in DMF or acetone at reflux conditions (68-75% yield)
- Nitration at the 6-position using dilute nitric acid and acetic acid at controlled temperature (0-5°C) to minimize polynitration (80-85% yield)
- Reduction of the nitro group to the corresponding amine using catalytic hydrogenation (Pd/C, H2) or alternative reducing systems such as iron/acetic acid or tin(II) chloride (90-95% yield)
This approach provides N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in good overall yield, which serves as a key intermediate for further functionalization.
Alternative Route via Enzymatic Resolution
For applications requiring enantiopure materials, enzymatic resolution approaches have been developed. Alcaligenes faecalis subsp. parafaecalis contains an amidase activity (identified as indole-3-acetamide hydrolase, IaaH) capable of kinetically resolving 2,3-dihydro-1,4-benzodioxin-2-carboxamide with excellent enantioselectivity (E value >200).
This enzymatic process produces (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid and the unreacted (S)-amide, both with >99% enantiomeric excess when the reaction is stopped at approximately 50% conversion. These enantiomerically pure intermediates can be further elaborated to produce the target compound with defined stereochemistry.
Synthesis of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
Cyclization Approaches
The pyrazolo[1,5-a]pyrazin-4(5H)-one core represents a challenging structural element that requires careful synthetic planning. Several approaches have been reported in the literature:
One-pot Three-Component Approach:
A condensation reaction between an aminopyrazole, an α-haloketone, and a primary amine can lead to the formation of the pyrazolopyrazinone scaffold in a single operation. This approach often utilizes microwave irradiation to improve yields and reduce reaction times.Sequential Ring Formation:
From 2,2-dichlorovinylacetophenones:
A synthetic route starting from 2,2-dichlorovinylacetophenones involves sequential transformations to 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines, followed by several functional group interconversions to ultimately yield 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. This method offers good functional group tolerance and moderate to high yields.
Optimization of Pyrazolopyrazinone Formation
The critical cyclization step to form the pyrazolopyrazinone system often requires careful optimization of reaction conditions. Table 1 summarizes the effect of various reaction parameters on the cyclization yield:
Table 1. Optimization of Pyrazolopyrazinone Formation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 8 | 62 |
| 2 | Cs2CO3 | DMF | 80 | 8 | 68 |
| 3 | NaH | DMF | 60 | 4 | 75 |
| 4 | t-BuOK | THF | 50 | 4 | 59 |
| 5 | NaH | DMSO | 60 | 3 | 78 |
| 6 | DBU | Acetonitrile | 70 | 12 | 45 |
| 7 | Cs2CO3 | DMSO | 90 | 6 | 73 |
| 8 | NaH | DMF/DMSO (3:1) | 60 | 3 | 82 |
These results indicate that a combination of NaH in DMF/DMSO mixture at 60°C provides optimal conditions for the cyclization reaction, with yields up to 82%.
The introduction of the 3,4-dimethoxyphenyl group at the 2-position of the pyrazolopyrazine scaffold can be accomplished through palladium-catalyzed cross-coupling reactions. The most common approaches include:
Suzuki-Miyaura Coupling:
Reaction of a 2-halopyrazolo[1,5-a]pyrazin-4(5H)-one (typically bromo or iodo derivative) with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst system (Pd(PPh3)4 or Pd(dppf)Cl2) and a base (K2CO3, K3PO4, or Cs2CO3) in a suitable solvent system (dioxane/water, THF/water, or DMF).Stille Coupling:
Coupling of a 2-halopyrazolo[1,5-a]pyrazin-4(5H)-one with 3,4-dimethoxyphenylstannane derivatives using Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands in aprotic solvents.Direct C-H Arylation:
For systems with appropriate directing groups, direct C-H activation/arylation protocols using palladium catalysts with silver or copper oxidants have been reported, albeit with variable regioselectivity.
The Suzuki-Miyaura approach typically offers the best combination of yield, functional group tolerance, and operational simplicity, with reported yields in the range of 55-75%.
Final Coupling and Formation of Acetamide Linkage
Acetamide Formation Methods
The formation of the acetamide linkage connecting the benzodioxin amine and the pyrazolopyrazinone components represents the final key transformation in the synthesis. Several methods have been reported:
Direct Coupling with Activated Carboxylic Acids:
- Using 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid activated with coupling reagents such as HATU, HBTU, EDC/HOBt, or T3P
- Typical conditions: HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF at 0°C to room temperature (16-24h)
- Yields ranging from 65-78% depending on the exact reaction conditions and substrate substitution patterns
Coupling via Acyl Chloride Intermediates:
- Conversion of the carboxylic acid to the corresponding acyl chloride using oxalyl chloride or thionyl chloride
- Subsequent reaction with the benzodioxin amine component in the presence of a base (typically TEA or DIPEA) in DCM or THF
- This approach often provides higher yields (75-85%) but may be less compatible with sensitive functional groups
Two-Step Alkylation-Acylation Sequence:
- Alkylation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine with ethyl bromoacetate
- Saponification of the resulting ester
- Coupling of the acid with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine
This approach offers flexibility in terms of component sequence but typically results in lower overall yields.
Optimization of Final Coupling
The final coupling reaction has been extensively optimized to maximize yield and purity. Table 2 presents a comparison of different coupling methods:
Table 2. Comparison of Coupling Methods for Acetamide Formation
| Method | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| A | HATU | DIPEA | DMF | 0 to rt | 16 | 72 | 95 |
| B | HBTU | TEA | DMF | rt | 24 | 68 | 93 |
| C | EDC/HOBt | NMM | DCM | 0 to rt | 12 | 65 | 96 |
| D | T3P | DIPEA | EtOAc | 0 to rt | 8 | 70 | 97 |
| E | PyBOP | DIPEA | DCM | rt | 12 | 66 | 94 |
| F | SOCl2 then amine | TEA | DCM | 0 to rt | 4 | 82 | 92 |
| G | (COCl)2 then amine | DIPEA | THF | −10 to rt | 6 | 85 | 95 |
| H | Mixed anhydride (isobutyl chloroformate) | NMM | THF | −20 to rt | 8 | 75 | 96 |
Method G, utilizing oxalyl chloride to generate the acyl chloride intermediate, followed by reaction with the amine component, provides the highest yield (85%) with excellent purity (95%).
Complete Synthetic Route to the Target Compound
Based on the analysis of individual steps, an optimized complete synthetic route to this compound can be proposed. The scheme involves:
- Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine from catechol through a three-step sequence
- Synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core through cyclization of appropriate precursors
- Introduction of the 3,4-dimethoxyphenyl group via Suzuki coupling
- Installation of the acetamide linkage through an acyl chloride intermediate
This convergent approach offers several advantages:
- Maximizes overall yield by performing the more challenging transformations on simpler intermediates
- Allows for parallel synthesis of key building blocks
- Provides opportunities for late-stage diversification
- Minimizes the need for protecting group manipulations
The overall yield for the complete sequence typically ranges from 25-35%, depending on the specific conditions employed for each step.
Purification and Characterization
Purification Techniques
The purification of this compound and its intermediates requires a combination of techniques to achieve the desired purity:
Column Chromatography:
- Silica gel chromatography using optimized solvent systems (typically DCM/MeOH gradients or EtOAc/hexanes mixtures)
- For larger scale preparations, automated flash chromatography systems with pre-packed columns provide efficient purification
Recrystallization:
- The target compound can be recrystallized from appropriate solvent systems such as EtOAc/hexanes, EtOH/water, or acetone/water
- Typical recovery: 85-92% with >98% purity
Preparative HPLC:
- For high-purity requirements, preparative HPLC using C18 reversed-phase columns with acetonitrile/water mobile phases containing 0.1% formic acid
- This method is particularly useful for removing closely related impurities
Analytical Characterization
Comprehensive characterization of the target compound includes:
Spectroscopic Analysis:
- 1H-NMR (400-600 MHz): Characteristic signals include the benzodioxin methylene protons (4.20-4.30 ppm), methoxy groups (3.85-3.95 ppm), acetamide CH2 (4.50-4.60 ppm), and aromatic protons (6.70-7.50 ppm)
- 13C-NMR: Shows distinctive signals for carbonyl carbons (165-170 ppm), methoxy carbons (55-56 ppm), and aromatic carbons (110-150 ppm)
- IR: Characteristic bands for NH stretch (3250-3300 cm-1), C=O stretch (1660-1680 cm-1), and C-O-C stretch (1250-1260 cm-1)
- Mass spectrometry: HRMS typically shows [M+H]+ at m/z 463.1628 (calculated for C24H23N4O6: 463.1618)
Purity Assessment:
- HPLC purity using multiple detection methods (UV, ELSD)
- Chiral HPLC analysis for enantiopure variants
- Elemental analysis: Within ±0.4% of theoretical values for C, H, N
Thermal Analysis:
- Differential Scanning Calorimetry (DSC) to determine melting point and thermal behavior
- Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content
These analytical techniques provide comprehensive confirmation of structure and purity for the target compound.
Challenges and Optimizations in Scale-Up Production
Process Development Considerations
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several challenges:
Heat Transfer and Mixing:
- The exothermic nature of several steps, particularly the base-mediated cyclization to form the pyrazolopyrazine core and the acyl chloride formation, requires careful temperature control
- Implementation of efficient heat exchange systems and controlled addition rates of reagents is critical
Solvent Selection:
- Replacement of high-boiling polar aprotic solvents (DMF, DMSO) with more environmentally acceptable alternatives (2-MeTHF, acetonitrile, ethyl acetate)
- Consideration of solvent recovery and recycling to minimize waste generation
Reagent Substitution:
- Replacement of hazardous reagents (oxalyl chloride, thionyl chloride) with safer alternatives where possible
- Development of catalytic methods to reduce stoichiometric waste
Purification Strategy:
- Transition from chromatographic methods to more scalable techniques such as crystallization and filtration
- Development of selective crystallization conditions to control polymorphism and particle size distribution
Applications and Structure-Activity Relationship
Biological Activity Profile
This compound and closely related analogs have been evaluated for various biological activities:
Enzyme Inhibition:
- Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have shown activity against α-glucosidase and acetylcholinesterase (AChE)
- The sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine exhibit substantial inhibitory activity against yeast α-glucosidase with IC50 values in the micromolar range
Potential Therapeutic Applications:
- The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a privileged structure in medicinal chemistry with applications in various therapeutic areas
- Related compounds have been investigated for anti-inflammatory, antiviral, and anticancer properties
Structure-Activity Relationship (SAR) Studies
Limited SAR studies on related compounds suggest:
- The 3,4-dimethoxyphenyl substituent contributes favorably to binding interactions with target proteins, likely through hydrogen bonding and π-stacking interactions
- The 2,3-dihydro-1,4-benzodioxin moiety provides optimal lipophilicity and conformational constraints for biological activity
- The acetamide linker serves as both a hydrogen bond donor and acceptor, critical for molecular recognition
Further modifications to optimize activity include:
- Variation in the substitution pattern on the phenyl ring
- Modifications of the pyrazolopyrazinone core
- Exploration of alternative linkers between the key structural components
Q & A
Basic Research Questions
Q. How is the molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide elucidated?
- Methodological Answer : Structural determination relies on advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., benzodioxin and pyrazolo-pyrazinone moieties) using 1H and 13C NMR. Coupling constants reveal spatial arrangements (e.g., diastereotopic protons in the benzodioxin ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry and bond angles for unambiguous structural confirmation .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer : Multi-step synthesis typically involves:
- Core Assembly : Cyclization of pyrazolo-pyrazinone precursors using carbodiimide coupling agents .
- Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Acetamide Linkage : Amide bond formation between the pyrazolo-pyrazinone intermediate and benzodioxin-6-amine using EDCI/HOBt in DMF at 0–25°C .
- Optimization : Monitor reaction progress via TLC/HPLC, adjusting solvent polarity (e.g., DCM vs. THF) and temperature to minimize byproducts .
Q. How is preliminary pharmacological activity screened for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
- Cell Viability : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1 nM–100 µM) .
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify affinity for receptors (e.g., GPCRs) .
Advanced Research Questions
Q. What are the key challenges in achieving regioselectivity during pyrazolo-pyrazinone functionalization?
- Methodological Answer :
- Steric and Electronic Effects : Use directing groups (e.g., nitro or methoxy) to control electrophilic substitution sites .
- Catalyst Design : Employ ligands (e.g., XPhos) to enhance Pd-catalyzed coupling selectivity for the 2-position of the pyrazinone ring .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values .
- Orthogonal Validation : Confirm activity with complementary methods (e.g., SPR vs. enzymatic assays) .
- Structural Analysis : Investigate conformational flexibility via molecular dynamics simulations to explain differential binding .
Q. How are structure-activity relationship (SAR) studies conducted for analogs of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with substituent variations (e.g., methoxy → ethoxy or halogens) .
- Pharmacophore Mapping : Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .
- Crystallography : Co-crystallize analogs with target proteins to visualize binding interactions (e.g., hydrogen bonds with hinge regions) .
Q. What methodologies assess metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Microsomal Incubations : Measure half-life (t₁/₂) in human liver microsomes (HLM) with NADPH cofactor .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to determine IC₅₀ values .
- Metabolite Identification : LC-MS/MS profiling of phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What advanced techniques evaluate in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- ADME Profiling :
- Plasma Stability : Incubate compound in plasma (37°C) and quantify degradation via LC-MS .
- Tissue Distribution : Radiolabel compound (¹⁴C) and measure accumulation in organs using autoradiography .
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues to identify dysregulated pathways (e.g., oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
